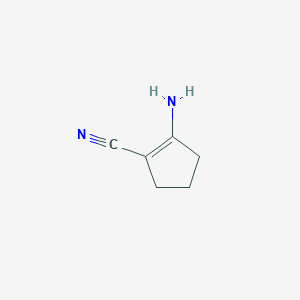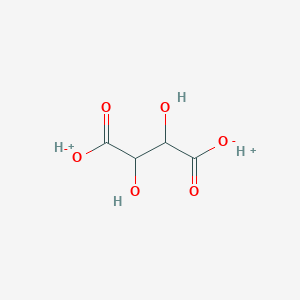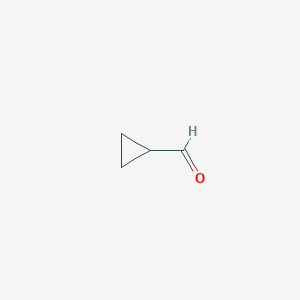
1-Cyclopropyl-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropyl-2,2,2-trifluoro-ethanone” is a chemical compound with the molecular formula C5H5F3O . It has a molecular weight of 138.09 g/mol . The IUPAC name for this compound is 1-cyclopropyl-2,2,2-trifluoroethanone .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2,2,2-trifluoro-ethanone” isInChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 . The Canonical SMILES representation is C1CC1C(=O)C(F)(F)F . Physical And Chemical Properties Analysis
“1-Cyclopropyl-2,2,2-trifluoro-ethanone” has a molecular weight of 138.09 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its relative lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 17.1 Ų .Scientific Research Applications
Chemical Synthesis
“1-Cyclopropyl-2,2,2-trifluoro-ethanone” is a chemical compound with the formula C5H5F3O . It is used in various chemical synthesis processes due to its unique structure and properties. The presence of the trifluoro group and the cyclopropyl group can influence the reactivity and selectivity of the compound in chemical reactions .
Medicinal Chemistry
This compound and its derivatives are of particular interest in medicinal chemistry. The trifluoro group can enhance the biological activity of drug molecules, and the cyclopropyl group can improve the metabolic stability of drugs.
Materials Science
In materials science, “1-Cyclopropyl-2,2,2-trifluoro-ethanone” can be used to synthesize new materials with unique properties. The trifluoro group can introduce fluorine atoms into materials, which can affect the materials’ physical and chemical properties.
Analytical Chemistry
In analytical chemistry, “1-Cyclopropyl-2,2,2-trifluoro-ethanone” can be used as a standard or reference compound . Its well-defined structure and properties make it suitable for calibration and validation of analytical methods .
Environmental Science
In environmental science, “1-Cyclopropyl-2,2,2-trifluoro-ethanone” can be used to study the environmental behavior of trifluoro compounds . It can help understand the fate and transport of trifluoro compounds in the environment .
Safety and Hazard Assessment
“1-Cyclopropyl-2,2,2-trifluoro-ethanone” can be used in safety and hazard assessment studies . Its hazard statements include H302, H315, H320, and H335, and its precautionary statements include P264, P270, P301+P312, and P330 . These data can be used to assess the safety and hazards of similar compounds .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1-Cyclopropyl-2,2,2-trifluoro-ethanone are currently unknown . As a trifluoro-ethanone derivative, it may participate in reactions involving nucleophilic substitution, but the specific pathways and downstream effects are yet to be determined.
properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4(9)3-1-2-3/h3H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNTMDORMMGOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570448 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2,2,2-trifluoro-ethanone | |
CAS RN |
75702-97-5 |
Source


|
| Record name | 1-Cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














